molecular formula C8H12Cl2N4 B2462799 (5-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine CAS No. 220658-95-7

(5-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine

Cat. No.: B2462799
CAS No.: 220658-95-7
M. Wt: 235.11
InChI Key: QJYDSJHXSKOIHV-UHFFFAOYSA-N
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Description

(5-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety. This compound is part of the imidazopyridine family, which is known for its diverse biological activities and potential therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

(5-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal yields .

Major Products

The major products formed from these reactions include various substituted imidazopyridines, which can exhibit different biological activities and properties .

Mechanism of Action

The mechanism of action of (5-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine involves its interaction with specific molecular targets and pathways. For example, it can act as a GABA A receptor agonist, influencing neurotransmission in the central nervous system . Additionally, it may inhibit certain enzymes or modulate signaling pathways involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for research and development in multiple scientific fields .

Properties

IUPAC Name

(5-methyl-1H-imidazo[4,5-b]pyridin-2-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4/c1-5-2-3-6-8(10-5)12-7(4-9)11-6/h2-3H,4,9H2,1H3,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCQHDMMVOOBIHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)NC(=N2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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